molecular formula C5H8O2 B1329454 Tetrahydro-2-furancarboxaldehyde CAS No. 7681-84-7

Tetrahydro-2-furancarboxaldehyde

Cat. No. B1329454
CAS RN: 7681-84-7
M. Wt: 100.12 g/mol
InChI Key: BBNYLDSWVXSNOQ-UHFFFAOYSA-N
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Patent
US09199955B2

Procedure details

This has as a consequence that if stoichiometric ratios are used, which means 2 moles of furfural and 1 mole of acetone (since acetone can react by both ends), between 16% and 37% of components with only 5 carbon atoms would be obtained, having a very limited interest as components for gasoline (Appl. Catal. B Environ. 2006, 66, 111-118). A second product with 8 carbon atoms which tends to be one-third of the mixture appears under other conditions. This condensation product is hydrogenated to n-octane which does not have an interesting application in gasoline since it has linear chain, nor in diesel because of the low molecular weight. To increase selectivity to 85% with a 71% yield, the condensation has to be carried out in an aqueous phase and hydrogenation in hexadecane as a solvent at 120° C. thereby making the process more expensive (Appl. Catal. B Environ. 2006, 66, 111-118). The authors themselves realized the disadvantages caused by selectivity and proposed as an alternative the hydrogenation of the furan ring to tetrahydrofuran since these derivatives are capable of carrying out an aldol condensation with themselves and this would ensure a high selectivity. However, chemoselective hydrogenation of, for example, furfural to tetrahydrofurfural in one step is still a challenge and it is currently carried out in several stages. In any case, if a multistage process is accepted, molecules with a total of 10 carbon atoms can be obtained (Science 2005, 308, 1446-1450) as well as by the formation of furoin.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
71%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.CC(C)=O.CCCCCCCC.[CH:20](=[O:26])[CH:21]1[O:25][CH2:24][CH2:23][CH2:22]1>CCCCCCCCCCCCCCCC.O1CCCC1>[CH:4]1[CH:3]=[C:2]([CH:1]([OH:7])[C:20]([C:21]2[O:25][CH:24]=[CH:23][CH:22]=2)=[O:26])[O:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCCCCCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can react by both ends), between 16% and 37% of components with only 5 carbon atoms
CUSTOM
Type
CUSTOM
Details
would be obtained
TEMPERATURE
Type
TEMPERATURE
Details
To increase selectivity to 85% with a 71% yield
CUSTOM
Type
CUSTOM
Details
an aldol condensation with themselves

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=COC(=C1)C(C(=O)C2=CC=CO2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.